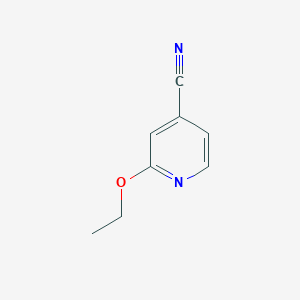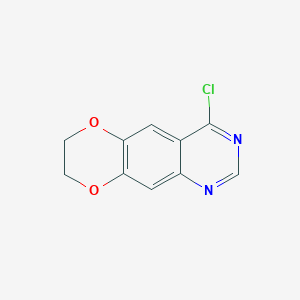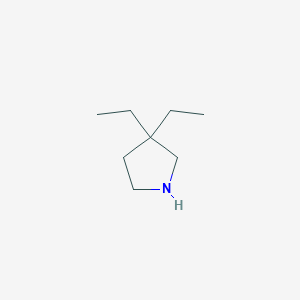
3,3-ジエチルピロリジン
概要
説明
3,3-Diethylpyrrolidine is an organic compound with the molecular formula C8H17N It is a derivative of pyrrolidine, characterized by the presence of two ethyl groups attached to the third carbon of the pyrrolidine ring
科学的研究の応用
3,3-Diethylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Pyrrolidine alkaloids, a group to which 3,3-diethylpyrrolidine belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
It is known that pyrrolidine alkaloids interact with various targets in the body to exert their effects . For instance, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .
Biochemical Pathways
A study on tetramate bripiodionen, a compound bearing a pyrrolidine-2,4-dione skeleton, revealed a biosynthetic pathway involving hybrid polyketide synthase (pks) and nonribosomal peptide synthetase (nrps) machineries .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the compound is a liquid at room temperature .
生化学分析
Cellular Effects
The effects of 3,3-Diethylpyrrolidine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3,3-Diethylpyrrolidine may alter the activity of signaling molecules, leading to changes in downstream signaling pathways. This can result in modifications in gene expression, affecting the production of proteins essential for cellular function. Furthermore, 3,3-Diethylpyrrolidine can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3,3-Diethylpyrrolidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. By binding to these biomolecules, 3,3-Diethylpyrrolidine can induce conformational changes that either inhibit or activate their function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular mechanisms are essential for understanding how 3,3-Diethylpyrrolidine exerts its biochemical effects .
Temporal Effects in Laboratory Settings
The effects of 3,3-Diethylpyrrolidine can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 3,3-Diethylpyrrolidine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 3,3-Diethylpyrrolidine can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results involving 3,3-Diethylpyrrolidine .
Dosage Effects in Animal Models
The effects of 3,3-Diethylpyrrolidine vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, 3,3-Diethylpyrrolidine can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects of 3,3-Diethylpyrrolidine is essential for determining its therapeutic potential and safety in biochemical applications .
Metabolic Pathways
3,3-Diethylpyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, 3,3-Diethylpyrrolidine may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic balance within the cell. These interactions are crucial for understanding the role of 3,3-Diethylpyrrolidine in cellular metabolism .
Transport and Distribution
The transport and distribution of 3,3-Diethylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 3,3-Diethylpyrrolidine across cellular membranes and its accumulation in specific cellular compartments. The distribution of 3,3-Diethylpyrrolidine within cells can influence its biochemical effects, as its localization determines the biomolecules it interacts with. Understanding the transport and distribution of 3,3-Diethylpyrrolidine is essential for elucidating its cellular and molecular mechanisms .
Subcellular Localization
The subcellular localization of 3,3-Diethylpyrrolidine is a critical factor in determining its activity and function. This compound may be localized to specific cellular compartments, such as the cytoplasm, nucleus, or organelles, depending on its interactions with targeting signals or post-translational modifications. The localization of 3,3-Diethylpyrrolidine can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of 3,3-Diethylpyrrolidine is crucial for elucidating its role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 3,3-Diethylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3,3-diethyl-1,5-diaminopentane with a suitable cyclizing agent can yield 3,3-diethylpyrrolidine. Another method involves the reduction of 3,3-diethylpyrrolidin-2-one using reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of 3,3-diethylpyrrolidine may involve the catalytic hydrogenation of 3,3-diethylpyrrolidin-2-one. This process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3,3-Diethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert 3,3-diethylpyrrolidine to its corresponding amines or other reduced forms using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted pyrrolidines.
類似化合物との比較
Pyrrolidine: The parent compound, lacking the ethyl substitutions.
2,2-Diethylpyrrolidine: A structural isomer with ethyl groups on the second carbon.
3,3-Dimethylpyrrolidine: A similar compound with methyl groups instead of ethyl groups.
Uniqueness: 3,3-Diethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications where specific structural features are required.
特性
IUPAC Name |
3,3-diethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-8(4-2)5-6-9-7-8/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFVZMTVFSGIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597975 | |
| Record name | 3,3-Diethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34971-71-6 | |
| Record name | 3,3-Diethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol](/img/structure/B1319086.png)


![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)


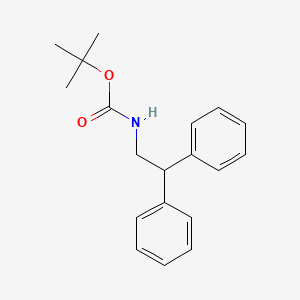

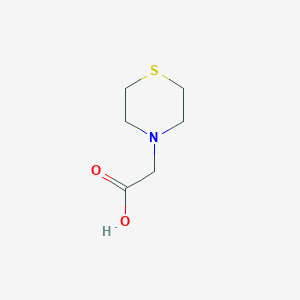
![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)
